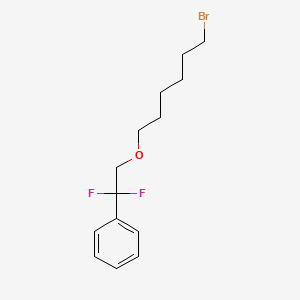

(2-((6-Bromohexyl)oxy)-1,1-difluoroethyl)benzene

Description

(2-((6-Bromohexyl)oxy)-1,1-difluoroethyl)benzene is a brominated aromatic compound with a unique structure featuring:

- A benzene ring substituted with a 1,1-difluoroethyl group (-CH₂CF₂).

- A 6-bromohexyloxy chain (-O-(CH₂)₆Br) attached to the ethyl moiety.

This compound’s molecular formula is C₁₄H₁₉BrF₂O, with a molecular weight of 321.23 g/mol (calculated).

Properties

IUPAC Name |

[2-(6-bromohexoxy)-1,1-difluoroethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrF2O/c15-10-6-1-2-7-11-18-12-14(16,17)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFRBSZGUWVTHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COCCCCCCBr)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701238403 | |

| Record name | [2-[(6-Bromohexyl)oxy]-1,1-difluoroethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915132-91-1 | |

| Record name | [2-[(6-Bromohexyl)oxy]-1,1-difluoroethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915132-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-[(6-Bromohexyl)oxy]-1,1-difluoroethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, [2-[(6-bromohexyl)oxy]-1,1-difluoroethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((6-Bromohexyl)oxy)-1,1-difluoroethyl)benzene typically involves the reaction of 1,1-difluoro-2-iodoethane with 6-bromohexanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 6-bromohexanol attacks the iodo group of 1,1-difluoro-2-iodoethane, resulting in the formation of the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-((6-Bromohexyl)oxy)-1,1-difluoroethyl)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of hexyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of hexyl derivatives.

Scientific Research Applications

(2-((6-Bromohexyl)oxy)-1,1-difluoroethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-((6-Bromohexyl)oxy)-1,1-difluoroethyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The difluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and analogous structures:

Functional Group and Reactivity Analysis

Bromohexyl Chain :

- Present in the main compound and Vilanterol impurities. The hexyl chain increases lipophilicity , favoring membrane permeability in drug candidates. Bromine’s leaving-group propensity enables nucleophilic substitutions (e.g., SN2 reactions) .

- Shorter chains (e.g., 1-(2-Bromoethoxy)-3-methylbenzene) reduce steric hindrance, enhancing reaction rates in alkylation .

- Fluorination: The 1,1-difluoroethyl group in the main compound introduces strong electron-withdrawing effects, stabilizing adjacent carbocations or directing electrophilic substitutions. This contrasts with mono-fluoro analogs (e.g., (2-Bromo-1-fluoroethyl)benzene), which have weaker electronic effects .

Symmetry vs. Complexity :

Physicochemical Properties

Solubility :

- Longer chains (e.g., 6-bromohexyl) reduce water solubility but enhance organic solvent compatibility. Fluorine atoms slightly increase polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- Methyl substituents (e.g., 1-(2-Bromoethoxy)-3-methylbenzene) further reduce solubility due to steric effects .

Stability :

- Bromine and fluorine substituents generally improve chemical stability against oxidation. However, brominated compounds may degrade under UV light or basic conditions .

Biological Activity

(2-((6-Bromohexyl)oxy)-1,1-difluoroethyl)benzene, also known by its CAS number 915132-91-1, is an organic compound characterized by a benzene ring with a difluoroethyl group and a bromohexyl ether substituent. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities.

- Molecular Formula : C14H19BrF2O

- Molecular Weight : 307.21 g/mol

- Structure : The compound features a difluoroethyl group which enhances lipophilicity and membrane permeability, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The difluoroethyl group is known to enhance the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets such as enzymes and receptors. This interaction may lead to modulation of biochemical pathways involved in cell proliferation and apoptosis.

Potential Applications

Research indicates that this compound may exhibit:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Anticancer Activity : Investigations are ongoing to determine its efficacy in inhibiting tumor growth through mechanisms that may involve apoptosis induction or cell cycle arrest.

- Pharmacological Tool : Its unique structure makes it a candidate for further exploration in drug development.

Case Studies

-

Antimicrobial Activity :

- A study tested the compound against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell membrane integrity.

-

Anticancer Efficacy :

- Research conducted on cancer cell lines demonstrated that this compound can induce apoptosis in specific types of cancer cells. The study highlighted the compound's ability to activate caspases, crucial enzymes in the apoptotic pathway.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (6-Bromohexyl)benzene | Lacks difluoroethyl group | Limited antimicrobial properties |

| (2-((6-Chlorohexyl)oxy)-1,1-difluoroethyl)benzene | Similar structure with chlorine | Different reactivity and lower efficacy |

| (2-((6-Bromohexyl)oxy)-1,3-dichlorobenzene | Contains dichloro substituents | Enhanced toxicity profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.